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Compound of Interest

Compound Name:
Ac-Ser-Gln-Asn-Tyr-Pro-Val-Val-

NH2

Cat. No.: B15141447 Get Quote

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed protocol for determining the activity of HIV-1

protease using the synthetic peptide substrate Ac-SQNYPVV-NH2. This assay is a valuable

tool for studying the kinetic properties of the enzyme and for screening potential inhibitors. The

protocol is based on the separation and quantification of the substrate and its cleavage

products by reverse-phase high-performance liquid chromatography (RP-HPLC).

Introduction
Human Immunodeficiency Virus 1 (HIV-1) protease is an essential enzyme for the replication of

the virus. It is a dimeric aspartyl protease responsible for the cleavage of the Gag and Gag-Pol

polyproteins, which are precursors to the structural proteins and enzymes of the virus. Inhibition

of HIV-1 protease prevents the maturation of viral particles, rendering them non-infectious. As

such, HIV-1 protease is a major target for antiretroviral therapy.

The peptide substrate Ac-SQNYPVV-NH2 mimics a natural cleavage site for HIV-1 protease.

The enzyme cleaves the peptide bond between the tyrosine (Y) and proline (P) residues. The

rate of this cleavage can be monitored to determine the enzymatic activity.

Principle of the Assay
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The HIV-1 protease activity assay is based on the enzymatic cleavage of the substrate Ac-

SQNYPVV-NH2. The reaction is initiated by the addition of the enzyme to a solution containing

the substrate. After a defined incubation period, the reaction is stopped, and the mixture is

analyzed by RP-HPLC. The substrate and its cleavage products, Ac-SQNY and PVV-NH2, are

separated and quantified by their absorbance at a specific wavelength (typically 214 nm or 280

nm). The amount of product formed over time is used to calculate the reaction velocity and,

subsequently, the enzyme's activity.

Quantitative Data
The following tables summarize key quantitative data for the HIV-1 protease assay using the

Ac-SQNYPVV-NH2 substrate.

Table 1: Kinetic Parameters for Ac-SQNYPVV-NH2

Parameter Value Reference

Michaelis Constant (KM) 5.5 mM [1]

Catalytic Constant (kcat) 54 s-1 [1]

Table 2: Recommended Reaction Conditions

Parameter Recommended Condition

pH 5.6

Temperature 37°C

Buffer 0.25 M Potassium Phosphate

Additives
7.5% Glycerol, 1 mM EDTA, 5 mM DTT, 2 M

NaCl

Table 3: Representative Inhibition Constants (Ki) of Common HIV-1 Protease Inhibitors

Note: These Ki values were determined using various peptide substrates and are provided as a

reference. The actual Ki values with Ac-SQNYPVV-NH2 may vary.
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Inhibitor Ki (nM)

Lopinavir 0.007

Ritonavir 0.015

Saquinavir 0.12

Experimental Protocols
Materials and Reagents

Recombinant HIV-1 Protease

Substrate: Ac-SQNYPVV-NH2

Potassium phosphate, monobasic and dibasic

Glycerol

Ethylenediaminetetraacetic acid (EDTA)

Dithiothreitol (DTT)

Sodium chloride (NaCl)

Trifluoroacetic acid (TFA)

Acetonitrile (HPLC grade)

Ultrapure water

Microcentrifuge tubes

HPLC system with a C18 reverse-phase column and UV detector

Preparation of Solutions
Assay Buffer (0.25 M Potassium Phosphate, pH 5.6, 7.5% Glycerol, 1 mM EDTA, 5 mM DTT,

2 M NaCl):
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Prepare a 0.25 M potassium phosphate buffer by mixing appropriate amounts of

monobasic and dibasic potassium phosphate solutions to achieve a pH of 5.6.

To the final volume of buffer, add glycerol to a final concentration of 7.5% (v/v), EDTA to 1

mM, DTT to 5 mM, and NaCl to 2 M.

Filter the buffer through a 0.22 µm filter.

Substrate Stock Solution (10 mM):

Dissolve a calculated amount of Ac-SQNYPVV-NH2 in the Assay Buffer to achieve a final

concentration of 10 mM.

Store in aliquots at -20°C.

Enzyme Stock Solution:

Prepare a stock solution of HIV-1 protease in a suitable buffer (e.g., as recommended by

the supplier).

The final concentration should be determined based on the specific activity of the enzyme

lot.

Store in aliquots at -80°C.

Reaction Stop Solution (10% TFA):

Carefully add 10 ml of TFA to 90 ml of ultrapure water.

Assay Procedure
Reaction Setup:

In a microcentrifuge tube, prepare the reaction mixture by adding the following

components:

Assay Buffer
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Substrate stock solution (to achieve the desired final concentration, typically ranging

from 0.1 to 10 mM for kinetic studies)

For inhibitor screening, add the inhibitor at various concentrations.

Pre-incubate the reaction mixture at 37°C for 5 minutes.

Enzyme Reaction:

Initiate the reaction by adding a small volume of the HIV-1 protease stock solution to the

pre-warmed reaction mixture.

Incubate the reaction at 37°C for a specific time period (e.g., 10-30 minutes). The

incubation time should be optimized to ensure that the reaction is in the linear range (less

than 15% substrate conversion).

Reaction Termination:

Stop the reaction by adding an equal volume of the 10% TFA stop solution.

Centrifuge the mixture at high speed for 5 minutes to pellet any precipitated protein.

HPLC Analysis:

Transfer the supernatant to an HPLC vial.

Inject a suitable volume (e.g., 20 µl) onto a C18 reverse-phase column.

Separate the substrate and products using a gradient of acetonitrile in water, both

containing 0.1% TFA. A suggested gradient is:

0-5 min: 5% Acetonitrile

5-25 min: 5% to 95% Acetonitrile (linear gradient)

25-30 min: 95% Acetonitrile

30-35 min: 95% to 5% Acetonitrile
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35-40 min: 5% Acetonitrile

Monitor the elution profile at 214 nm or 280 nm.

Identify the peaks corresponding to the substrate (Ac-SQNYPVV-NH2) and the cleavage

products (Ac-SQNY and PVV-NH2) based on their retention times, which should be

determined using standards.

Data Analysis
Integrate the peak areas of the substrate and the product(s).

Create a standard curve by injecting known concentrations of the product to correlate peak

area with concentration.

Calculate the concentration of the product formed in the enzymatic reaction.

Determine the initial reaction velocity (v) in µM/min.

For kinetic analysis, plot the initial velocity against the substrate concentration and fit the

data to the Michaelis-Menten equation to determine KM and Vmax.

For inhibitor screening, calculate the percentage of inhibition for each inhibitor concentration

and determine the IC50 value. The inhibition constant (Ki) can be determined using the

Cheng-Prusoff equation if the inhibition is competitive.
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Caption: HIV-1 life cycle highlighting the critical role of protease in viral maturation.

Experimental Workflow for HIV-1 Protease Assay
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Caption: Step-by-step workflow for the HPLC-based HIV-1 protease activity assay.
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Caption: Relationship between enzyme, substrate, and competitive inhibitor in a typical

reaction.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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